molecular formula C11H14FN3 B12833253 N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3-fluoro-2-methylaniline

N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3-fluoro-2-methylaniline

Cat. No.: B12833253
M. Wt: 207.25 g/mol
InChI Key: KNISGYATNJJJLL-UHFFFAOYSA-N
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Description

N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3-fluoro-2-methylaniline (CAS: 792153-97-0) is an imidazoline derivative with the molecular formula C₁₁H₁₄FN₃ and a molecular weight of 207.25 g/mol . The compound features a 4,5-dihydro-1H-imidazol-2-yl (imidazoline) group linked via a methylene bridge to a 3-fluoro-2-methyl-substituted aniline moiety.

Properties

Molecular Formula

C11H14FN3

Molecular Weight

207.25 g/mol

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-3-fluoro-2-methylaniline

InChI

InChI=1S/C11H14FN3/c1-8-9(12)3-2-4-10(8)15-7-11-13-5-6-14-11/h2-4,15H,5-7H2,1H3,(H,13,14)

InChI Key

KNISGYATNJJJLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NCC2=NCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3-fluoro-2-methylaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the fluorinated aniline moiety, potentially converting it to a non-fluorinated derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Non-fluorinated aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3-fluoro-2-methylaniline exerts its effects involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Imidazoline Derivatives
Compound Name Substituents/Modifications Molecular Formula Key Features Reference
Target Compound 3-fluoro-2-methylaniline + imidazoline C₁₁H₁₄FN₃ Fluorine enhances electronegativity
Phentolamine Mesylate Phenol + imidazoline + methanesulfonate C₁₇H₁₉N₃O·CH₄O₃S Salt form improves solubility
A61603 (α1A-adrenergic agonist) Hydroxy-naphthalene + imidazoline Not specified Targets adrenergic receptors
C19 (Patent Example) 3-Methoxyphenyl + imidazoline hydrobromide C₁₀H₁₄N₃O·HBr Bromide salt, methoxy substituent
  • Fluorine vs. Methoxy Groups : The target compound’s 3-fluoro substituent increases electron-withdrawing effects compared to methoxy groups in analogs like C19 . This may enhance binding affinity in hydrophobic pockets or alter metabolic stability.

Physicochemical and Pharmacological Properties

Table 3: Property Comparison
Property Target Compound Phentolamine Mesylate A61603 C19
Molecular Weight 207.25 g/mol 377.46 g/mol Not specified ~280 g/mol (estimated)
Solubility Likely low (neutral form) High (ionic salt) Moderate (hydrophobic core) Moderate (hydrobromide)
Bioactivity Undocumented α-adrenergic antagonist α1A-adrenergic agonist Undocumented
  • Pharmacological Potential: Structural similarity to A61603 (an α1A-adrenergic agonist) suggests the target compound may interact with adrenergic or imidazoline receptors, though fluorine substitution could modulate selectivity.

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